Citicoline

Descripción general

Descripción

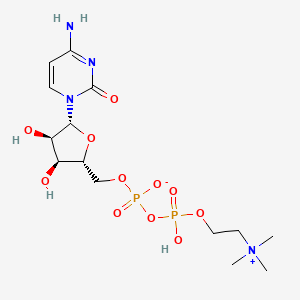

Citicoline, also known as cytidine 5’-diphosphocholine or CDP-choline, is a naturally occurring chemical compound that supports brain function and health . It plays a crucial role in forming neuron cell membranes and is known to have neuroprotective properties . Citicoline is available as a dietary supplement and is used to enhance thinking ability and memory . It has also been investigated as a drug to treat a wide range of conditions, including stroke, dementia, bipolar disorder, and depression .

Synthesis Analysis

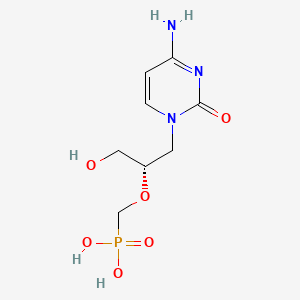

Citicoline is hydrolyzed into choline and cytidine in the intestine . Once these cross the blood-brain barrier, it is reformed into citicoline by the rate-limiting enzyme in phosphatidylcholine synthesis, CTP-phosphocholine cytidylyltransferase .Molecular Structure Analysis

Citicoline’s IUPAC name is 5’-O-[hydroxy({hydroxy[2-(trimethylammonio)ethoxy]phosphoryl}oxy)phosphoryl]cytidine . Its molecular formula is C14H27N4O11P2+ and its molar mass is 489.335 g·mol−1 .Chemical Reactions Analysis

Citicoline is a complex organic molecule that stimulates the biosynthesis of structural phospholipids of the neuronal membrane . It preserves the neuronal energetic reserve, inhibits apoptosis, and stimulates the synthesis of acetylcholine .Physical And Chemical Properties Analysis

Citicoline Sodium is a hygroscopic, white, crystalline powder with high water solubility . Its molecular weight is approximately 510.30 g/mol . The melting point of citicoline sodium typically ranges from 270°C to 276°C .Aplicaciones Científicas De Investigación

Neurology

Citicoline is a chemical compound involved in the synthesis of cell membranes and has been researched extensively in the field of neurology . It’s often used as a dietary supplement to enhance cognitive functions .

Application

Citicoline has been proven to be a useful compound in preventing dementia progression. It also enhances cognitive functions among healthy individuals and improves prognosis after stroke .

Methods of Application

Citicoline is available as a dietary supplement and can be consumed as a tablet or an injection . In the human body, citicoline is degraded to cytidine and choline during hydrolysis and dephosphorylation .

Results

In an animal model of nerve damage and neuropathy, citicoline stimulated regeneration and lessened pain . Among patients who underwent brain trauma, citicoline has an unclear clinical effect .

Traumatic Brain Injury Management

Citicoline has been used in the management of brain ischemia-related disorders, such as Traumatic Brain Injury (TBI) .

Application

Citicoline has biochemical, pharmacological, and pharmacokinetic characteristics that make it a potentially useful neuroprotective drug for the management of TBI .

Results

Based on the results obtained in clinical studies, it is possible to conclude that citicoline is able to accelerate the recovery of consciousness and to improve the outcome of this kind of patient, with an excellent safety profile .

Ophthalmology

Research on the use of citicoline is also conducted in the field of ophthalmology .

Results

Psychiatry

Citicoline is also used in the field of psychiatry .

Results

Parkinson’s Disease Treatment

Citicoline has been used in the treatment of Parkinson’s disease .

Application

Research shows that citicoline, when used after primary treatment, significantly improved cognitive function in patients with Parkinson’s disease .

Results

Alzheimer’s Disease Treatment

Citicoline can be an effective treatment for Alzheimer’s disease .

Application

Citicoline improves cognitive function and slows disease progression in Alzheimer’s disease .

Results

Neuroprotection

Citicoline has comprehensive neuroprotective properties .

Application

Citicoline is chemically identical to CDP-choline, the natural precursor of the major cell membrane phospholipid phosphatidylcholine . Given orally or by injection, citicoline is non-toxic and very well tolerated .

Methods of Application

Citicoline is believed to undergo quick hydrolysis and dephosphorylation to yield cytidine and choline, which then enter the brain separately and are used to resynthesize CDP-choline inside brain cells .

Memory and Brain Function Enhancement

Citicoline is often used to enhance cognitive functions .

Application

Many studies have found evidence to suggest that citicoline improves memory and brain function .

Methods of Application

Citicoline is available as a dietary supplement and can be consumed as a tablet or an injection .

Results

Treatment of Mental Health Conditions

Citicoline has been investigated for the treatment of various mental health conditions .

Results

Treatment of Glaucoma

Citicoline has been investigated for the treatment of glaucoma .

Results

Inhibition of Phospholipase A2

Citicoline may also inhibit phospholipase A2, which supports a reduction in reactive oxygen species formation, neuroinflammation, and neuronal damage .

Results

Increase in Striatal Dopamine Levels

Citicoline has been shown to increase striatal dopamine levels and synthesis rates and inhibit dopamine reuptake .

Results

Enhancement of Neuronal Communication

Citicoline has been found to improve the density and structure of dendritic spines, thereby enhancing neuronal communication and overall brain function .

Application

Citicoline improves the density and structure of dendritic spines, which are small protrusions on a neuron’s dendrite that typically receive input from a single synapse of an axon .

Results

Brain Energy Metabolism

Citicoline is involved in brain energy metabolism .

Application

Citicoline supports the production of adenosine triphosphate (ATP), the main energy source of cells .

Results

Modulation of Kinases and Sirtuin-1

Safety And Hazards

Direcciones Futuras

Citicoline has a wide range of effects and could be an essential substance in the treatment of many neurological diseases . Its positive impact on learning and cognitive functions among the healthy population is also worth noting . Future research directions include exploring Citicoline’s role in mental health, depression treatment, schizophrenia support, and eye health .

Propiedades

IUPAC Name |

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/t9-,11-,12-,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZZPDXZPRHQOCG-OJAKKHQRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+](C)(C)CCOP(=O)([O-])OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N4O11P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9048431 | |

| Record name | Citicoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Citicoline | |

CAS RN |

987-78-0 | |

| Record name | Cytidine diphosphate choline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=987-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citicoline [INN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000987780 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citicoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12153 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Citicoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9048431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Citicoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

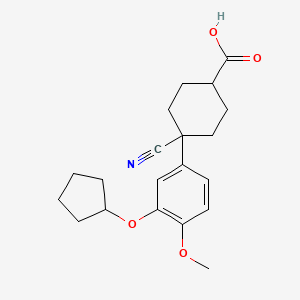

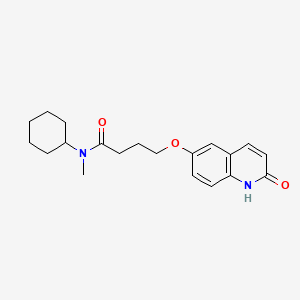

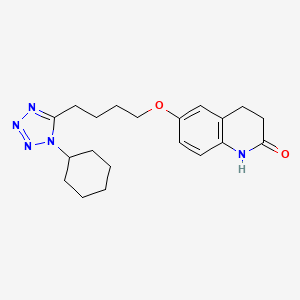

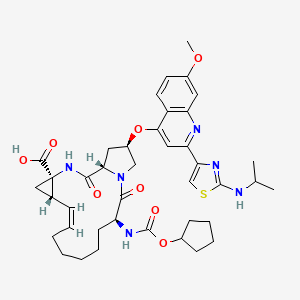

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

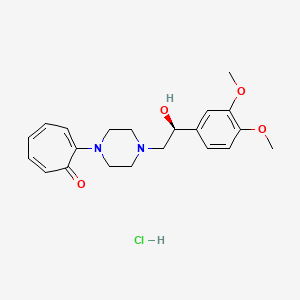

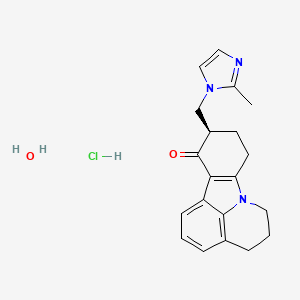

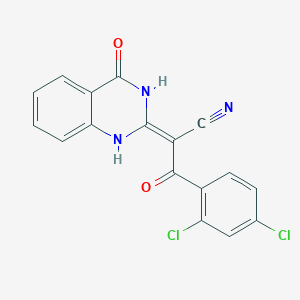

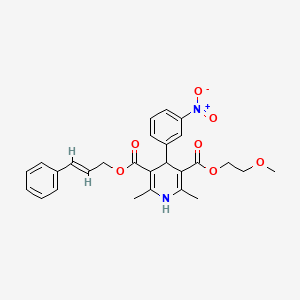

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.